Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol. This compound features a cyclopropyl group attached to a bromopyridine ring, which is further modified with a tert-butyl carbamate group. It is classified as an organic compound and serves as an important intermediate in various chemical syntheses, particularly in the field of medicinal chemistry .
The synthesis of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate typically involves multiple steps:
The molecular structure of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate can be represented using various structural formulas:
O=C(OC(C)(C)C)N[C@@H]1[C@@H](C2=CC=C(Br)N=C2)C1
This notation highlights the connectivity between different atoms in the molecule, indicating the presence of functional groups such as the carbamate and brominated pyridine.
Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate can participate in various chemical reactions:
The reactions are typically facilitated by catalysts or specific reagents that promote desired pathways while minimizing side reactions.
The physical and chemical properties of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate include:
Properties such as melting point, boiling point, and specific reactivity profiles are critical for applications but may vary based on purity and preparation methods .
Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate has several notable applications in scientific research:
This compound's unique structure and reactivity make it a valuable building block in various fields, particularly in medicinal chemistry where it may contribute to new drug formulations or therapeutic strategies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2